Cas no 1808796-23-7 (N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide)
N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26687294
- AKOS034762232
- Z981012326
- N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide
- N-(cyanomethyl)-6-fluoro-2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxamide
- 1808796-23-7
-
- Inchi: 1S/C10H7FN4OS/c11-5-3-6(9(16)13-2-1-12)8-7(4-5)14-10(17)15-8/h3-4H,2H2,(H,13,16)(H2,14,15,17)
- InChI Key: UJHAIZSUGUUXRM-UHFFFAOYSA-N
- SMILES: S=C1NC2C=C(C=C(C(NCC#N)=O)C=2N1)F
Computed Properties
- Exact Mass: 250.03246020g/mol
- Monoisotopic Mass: 250.03246020g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 109Ų
N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26687294-1.0g |
N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide |
1808796-23-7 | 1g |
$0.0 | 2023-05-30 | ||
| Enamine | EN300-26687294-0.05g |
N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide |
1808796-23-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide
N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide: A Comprehensive Overview
N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide, with the CAS number 1808796-23-7, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structural features of N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide make it a promising candidate for various therapeutic applications.
The cyanomethyl group in the compound contributes to its chemical stability and reactivity, while the fluoro substitution enhances its lipophilicity and metabolic stability. The sulfanyl group (thioether) introduces additional chemical diversity and can influence the compound's biological activity. The benzodiazole core is a well-studied scaffold in medicinal chemistry, known for its ability to modulate GABA receptors and other neurotransmitter systems.
Recent studies have explored the potential of N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anxiolytic and anticonvulsant properties, making it a potential candidate for the development of new drugs for anxiety and epilepsy.
In addition to its neurological effects, N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide has also been investigated for its potential as an antitumor agent. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action involves the modulation of key signaling pathways, such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide have also been extensively studied. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, the compound shows low toxicity in animal models, suggesting a favorable safety profile.
One of the key challenges in the development of new benzodiazepine derivatives is overcoming issues related to tolerance and dependence. Research has shown that N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide may have a reduced potential for these side effects compared to traditional benzodiazepines. This is attributed to its unique structural features and selective binding properties.
In conclusion, N-(cyanomethyl)-5-fluoro-2-sulfanyl-1H-1,3-benzodiazole-7-carboxamide (CAS 1808796-23-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.
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